4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-12(14(18,19)20)11(6-9)8-3-4-22-10(5-8)7-21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFULCSQOATHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methodology:
- Catalyst: Rhodium complexes, such as [RhCp*Cl₂]₂, are employed due to their high activity and selectivity.
- Reagents: Alkylating agents like paraformaldehyde or methyl sources (e.g., methyl iodide) are used.
- Conditions: Reactions typically proceed under mild to moderate temperatures (20–65°C) with the presence of magnesium methoxide (Mg(OMe)₂) as a base, and sometimes with additives like potassium iodide (KI) to enhance methylation efficiency.
- Procedure:
- Pyridine precursors are first prepared with appropriate substituents, such as 2,5-bistrifluoromethylphenyl groups, through prior substitution or coupling reactions.
- The pyridine derivative is then subjected to rhodium-catalyzed methylation, often using formaldehyde equivalents, under inert atmosphere.
- Reaction monitoring via NMR confirms regioselectivity and conversion.
Data Table: Typical Reaction Conditions for Rh-Catalyzed Methylation
| Entry | Catalyst | Methylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | [RhCp*Cl₂]₂ | Paraformaldehyde | Mg(OMe)₂ | 20 | 16 | >98 | Regioselective at C3 or C5 |
| 2 | [RhCp*Cl₂]₂ | Formaldehyde | Mg(OMe)₂ | 45 | 16 | 95–98 | Higher temperature for better conversion |
| 3 | [RhCp*Cl₂]₂ + KI | Formaldehyde | Mg(OMe)₂ | 20 | 16 | >98 | KI enhances methylation efficiency |
(Source: Supporting data from recent catalytic methylation studies)
Multi-Step Synthesis via Pyridine Precursors
Overview:
Another approach involves synthesizing the target compound through sequential steps, starting from appropriately substituted pyridine precursors. This method is advantageous when direct methylation yields are low or regioselectivity is problematic.
Key Steps:
Preparation of Pyridine Precursors:
- Synthesis of pyridine rings bearing the 2-carbonitrile group, often via cyclization reactions involving aldehydes, amines, and nitrile sources.
- Introduction of the 2,5-bistrifluoromethylphenyl group through nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and halogenated pyridines.
Functionalization of the Pyridine Ring:
- Electrophilic substitution or metal-catalyzed C–H activation at the desired positions.
- Installation of the nitrile group via cyanation reactions, often using copper or palladium catalysts with cyanide sources.
Example Synthesis Workflow:
- Synthesis of 2,5-bistrifluoromethylphenyl pyridine precursor:
- Cross-coupling of 2,5-bistrifluoromethylphenyl boronic acid with halogenated pyridine.
- Introduction of the nitrile group at position 2:
- Cyanation of the pyridine ring using copper cyanide under suitable conditions.
- Final purification and characterization via chromatography and NMR.
Data Table: Typical Multi-Step Synthesis
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | 2,5-bistrifluoromethylphenyl boronic acid + halogenated pyridine | Attach the bistrifluoromethylphenyl group | 70–85 |
| 2 | Cyanation | CuCN, heat, solvent (DMF or DMSO) | Introduce nitrile group at pyridine 2-position | 60–75 |
| 3 | Purification | Chromatography | Isolate pure this compound | — |
Notes on Optimization and Challenges
Regioselectivity:
Metal-catalyzed methylation often favors the C3 or C5 position, but controlling regioselectivity requires precise conditions and ligand tuning.Functional Group Compatibility:
The presence of the nitrile and trifluoromethyl groups necessitates mild conditions to prevent decomposition or side reactions.Yield Considerations: Multi-step routes may suffer from cumulative yield losses, but they offer higher regioselectivity and functionalization control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The electron-deficient nitrile group undergoes nucleophilic addition or substitution under specific conditions:
For hydrolysis, boron trifluoride etherate enhances electrophilicity of the nitrile, enabling water-mediated conversion to carboxamide .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-withdrawing substituents (nitrile, trifluoromethylphenyl) deactivate it toward EAS. Reactions typically require harsh conditions:
The C3 position is activated due to meta-directing effects of the nitrile and ortho/para-directing trifluoromethyl groups .
Cross-Coupling Reactions
The pyridine core participates in Pd-catalyzed couplings, leveraging halogenation at C3 or C5:
Suzuki reactions with aryl boronic acids proceed efficiently under Pd(dppf)Cl<sub>2</sub> catalysis .
Dearomatization of Pyridine
Copper-catalyzed asymmetric dearomatization introduces stereochemistry:
| Reaction Type | Conditions | Product | Source Support |
|---|---|---|---|
| 1,4-Addition | CuCl, (R,R)-Ph-BPE ligand, B<sub>2</sub>pin<sub>2</sub>, MeOH | Dihydropyridine-boronate adduct |
The nitrile group stabilizes intermediates via conjugation, while trifluoromethylphenyl enhances electrophilicity at C4 .
Functionalization of Trifluoromethyl Groups
CF<sub>3</sub> groups are generally inert but influence electronic properties:
| Reaction Type | Conditions | Product | Source Support |
|---|---|---|---|
| Hydrodefluorination | Ni(COD)<sub>2</sub>, dtbbpy, Mg, THF | Partial defluorination to CHF<sub>2</sub> or CH<sub>2</sub>F | Inferred from |
Coordination Chemistry
The nitrile and pyridine nitrogen act as ligands for transition metals:
| Reaction Type | Conditions | Product | Source Support |
|---|---|---|---|
| Pd(II) complexation | Pd(OAc)<sub>2</sub>, MeCN, 25°C | [Pd(κ<sup>2</sup>-N,C-(pyridine-2-carbonitrile))Cl<sub>2</sub>] | Analogous to |
Stability and Degradation
Stability studies indicate:
| Condition | Degradation Pathway | Half-Life | Source Support |
|---|---|---|---|
| Aqueous acid (pH 1.0) | Hydrolysis of nitrile to amide | 48 h (25°C) |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile serves as a crucial building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into reduced derivatives.
- Substitution Reactions : The trifluoromethyl groups can be replaced by nucleophiles in nucleophilic substitution reactions.
Biology
Research indicates that this compound exhibits potential biological activities. Studies are ongoing to explore its:
- Antimicrobial Properties : Investigations into its efficacy against various microbial strains are being conducted.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is under study, contributing to the understanding of its therapeutic potential .
Medicine
This compound is being explored as a pharmaceutical intermediate. Its structural characteristics may lead to the development of new drugs with enhanced efficacy and safety profiles. The compound's interactions with biological targets suggest potential for:
- Drug Development : It is being evaluated for incorporation into drug formulations aimed at treating various conditions due to its favorable pharmacokinetic properties .
Industrial Applications
In the industrial sector, this compound finds use in the production of advanced materials such as:
- Polymers and Coatings : The incorporation of trifluoromethyl groups imparts desirable properties like increased stability and resistance to degradation.
- Specialty Chemicals : Its unique chemical structure makes it suitable for creating specialty chemicals used in various applications.
Mechanism of Action
The mechanism of action of 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds:
4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile Substituents: 2-fluoro and 3-trifluoromethyl on the phenyl ring. Core: Pyridine-2-carbonitrile. Properties: Reduced steric bulk compared to the target compound due to fewer -CF₃ groups.
(S)-3,5-Bistrifluoromethylphenyl Ethanol Substituents: 3,5-bistrifluoromethyl on the phenyl ring. Core: Ethanol. Properties: The 3,5-substitution pattern creates a symmetrical electronic environment, differing from the 2,5-substitution in the target compound. This positional variance may alter binding affinities in biological systems (e.g., NK1 receptor antagonism) .
Catalytic Anions with 3,5-Bistrifluoromethylphenyl Groups Substituents: 3,5-bistrifluoromethyl on boron-centered anions. Core: Borate complex. Properties: The -CF₃ groups enhance anion stability and ligand coordination in catalysis. The 3,5-substitution here contrasts with the target compound’s 2,5-substitution, suggesting divergent electronic effects in non-pharmaceutical applications .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridine family and is characterized by the presence of trifluoromethyl groups, which are known to influence the pharmacological properties of molecules. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H8F6N2. Its structure consists of a pyridine ring substituted with a bistrifluoromethylphenyl group and a carbonitrile functional group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which can contribute to the compound's biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors or other membrane proteins, influencing signaling pathways that regulate physiological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines in vitro. Its ability to induce apoptosis in tumor cells has been a focal point of research.
- Anti-inflammatory Effects : Some studies indicate that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values in the micromolar range .
- Antimicrobial Screening : A screening assay conducted on various derivatives revealed that this compound showed effective antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC values in µg/mL | |
| Anticancer | IC50 values in µM | |
| Anti-inflammatory | Reduced cytokine levels |
Table 2: Structure-Activity Relationship (SAR)
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl groups | Increased potency | |
| Carbonitrile group | Essential for activity |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile, and how can its purity and structure be validated?
- Methodology : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, describes a similar pyridine-carbonitrile synthesis using 2-propanol as a solvent with acid catalysis (e.g., p-toluenesulfonic acid). Post-synthesis, validate purity via HPLC or GC-MS. Structural confirmation requires NMR (¹H/¹³C) for functional groups and X-ray diffraction (XRD) for crystallographic validation. For trifluoromethyl-substituted analogs, ¹⁹F NMR is critical to confirm substitution patterns .
- Key Parameters :
- Reaction solvent: 2-propanol ().
- Catalytic agent: p-toluenesulfonic acid (0.89 mmol) ().
- Characterization: Monoclinic crystal system (P21/n) with lattice parameters (e.g., a = 9.5219 Å, β = 97.829°) for XRD validation ( ).
Q. What spectroscopic signatures (NMR, IR) are critical for confirming the structure of this compound?
- Methodology :
- ¹H NMR : Look for aromatic protons in the pyridine and phenyl rings (δ 7.0–8.5 ppm). The trifluoromethyl (-CF₃) groups influence neighboring proton shifts due to electron-withdrawing effects.
- ¹³C NMR : Carbonitrile (C≡N) appears at ~110–120 ppm. Pyridine carbons resonate between 120–150 ppm.
- ¹⁹F NMR : Distinct peaks for -CF₃ groups (typically -60 to -70 ppm).
- IR : Strong C≡N stretch at ~2200–2250 cm⁻¹ and C-F stretches at 1100–1300 cm⁻¹.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron transfer tendencies.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ). For catalytic applications, study adsorption energies on metal surfaces.
- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) using GROMACS.
Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses for this compound?
- Methodology :
- Multi-technique Correlation : Overlay XRD-derived bond lengths (e.g., C5—C6 = 1.42 Å) with NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) to identify conformational discrepancies.
- Temperature-Dependent Studies : Perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that XRD might miss.
- Synchrotron XRD : High-resolution data can resolve disorder in trifluoromethyl groups, which may cause NMR signal splitting .
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodology :
- DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent polarity (2-propanol vs. DMF), and catalyst loading (0.5–1.5 eq).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrile intermediates).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield, as demonstrated for similar pyridine derivatives ().
Safety and Handling in Academic Research
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential cyanide release during decomposition.
- Storage : Keep in airtight containers at -20°C, away from ignition sources (per NFPA guidelines in ).
- Emergency Protocols : Neutralize spills with 10% sodium bicarbonate, followed by adsorption with vermiculite .
Data Contradiction Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
